NVP-ADW742

Kinase Selectivity Metabolic Safety Signal Transduction

NVP-ADW742 is the definitive IGF-1R-selective tool compound for clean pathway interrogation without InsR-driven metabolic feedback. With 6- to 16-fold selectivity for IGF-1R over InsR and minimal off-target activity (c-Kit, HER2, PDGFR, VEGFR-2, Bcr-Abl IC50 >5 μM), it avoids hyperglycemia and polypharmacology seen with dual inhibitors. Validated in multiple myeloma models (IC50 0.1–0.5 μM), in vivo at 10 mg/kg BID, and as a chemosensitizer with temozolomide, etoposide, carboplatin, and imatinib. For experimental rigor demanding true IGF-1R selectivity.

Molecular Formula C28H31N5O
Molecular Weight 453.6 g/mol
CAS No. 475489-15-7
Cat. No. B1662999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-ADW742
CAS475489-15-7
SynonymsNVP-ADW742;  GSK-621659A; 5-(3-phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine
Molecular FormulaC28H31N5O
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6
InChIInChI=1S/C28H31N5O/c29-27-26-25(22-9-6-10-24(15-22)34-18-20-7-2-1-3-8-20)17-33(28(26)31-19-30-27)23-13-21(14-23)16-32-11-4-5-12-32/h1-3,6-10,15,17,19,21,23H,4-5,11-14,16,18H2,(H2,29,30,31)
InChIKeyLSFLAQVDISHMNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

NVP-ADW742 (CAS 475489-15-7) Product Specification for Selective IGF-1R Inhibition Research Applications


NVP-ADW742, also known as ADW742 or GSK 552602A, is an orally active, ATP-competitive, selective insulin-like growth factor 1 receptor (IGF-1R) tyrosine kinase inhibitor [1]. It demonstrates a biochemical IC50 of 0.17 μM against IGF-1R in cellular autophosphorylation assays . The compound is characterized by its capacity to selectively inhibit IGF-1R with a 6- to >16-fold preference over the structurally homologous insulin receptor (InsR), thereby mitigating potential metabolic interference in experimental systems .

NVP-ADW742 Functional Selectivity Profile: Why Not All IGF-1R Inhibitors Are Interchangeable


While the class of IGF-1R inhibitors shares a common primary target, functional and phenotypic outcomes diverge significantly based on each compound's specific molecular pharmacology. The critical distinction lies in the ratio of inhibition between the highly homologous IGF-1R and InsR kinases [1]. Compounds with high dual potency, such as OSI-906 (Linsitinib) or BMS-754807, inhibit InsR at concentrations nearly equivalent to IGF-1R, which can trigger compensatory hyperglycemia, hyperinsulinemia, and off-target metabolic signaling that confound in vivo experimental results [2]. NVP-ADW742, by contrast, is defined by its optimized selectivity margin (6- to 16-fold for IGF-1R over InsR), allowing for effective IGF-1R blockade with minimal InsR perturbation . Furthermore, the distinct kinase inhibition profiles beyond IGF-1R/InsR—for instance, NVP-ADW742's minimal activity against c-Kit, HER2, PDGFR, and VEGFR-2 (IC50 >5 μM) versus NVP-AEW541's inhibition of FLT3 or BMS-536924's inhibition of FAK/MEK/LCK—introduce unique polypharmacological variables that preclude simple substitution in defined pathway interrogation or combination therapy studies .

NVP-ADW742 Comparative Evidence: Quantified Differentiation from Closest Analogs


IGF-1R vs. InsR Selectivity Ratio: Differentiating NVP-ADW742 from Dual IGF-1R/InsR Inhibitors OSI-906 and BMS-754807

NVP-ADW742 demonstrates a critical selectivity advantage over dual IGF-1R/InsR inhibitors. While compounds like OSI-906 (Linsitinib) and BMS-754807 exhibit near-equipotent inhibition of both kinases, NVP-ADW742 exhibits a 6- to 16-fold greater potency for IGF-1R (IC50 = 0.17 μM) relative to InsR (IC50 = 2.8 μM) . This differential translates to distinct biological consequences: in Ewing sarcoma resistance models, NVP-ADW742 and OSI-906 induced distinct, non-overlapping mechanisms of acquired resistance (MOR), with OSI-906-specific upregulation of IRS1, PI3K, STAT3, and p38 MAPK pathways not observed with NVP-ADW742 treatment [1]. This functional divergence underscores that NVP-ADW742 and dual inhibitors are not functionally interchangeable experimental tools.

Kinase Selectivity Metabolic Safety Signal Transduction

Kinase Panel Selectivity: NVP-ADW742 Off-Target Profile vs. NVP-AEW541 and BMS-536924

NVP-ADW742 displays a clean selectivity profile against a panel of off-target kinases, with minimal inhibitory activity against c-Kit, HER1 (EGFR), PDGFR, VEGFR2, and Bcr-Abl (IC50 >5 μM) [1]. This contrasts with other IGF-1R inhibitors that introduce additional polypharmacology. NVP-AEW541, another Novartis pyrrolo[2,3-d]pyrimidine derivative, inhibits IGF-1R with comparable potency (IC50 = 0.15 μM) but also inhibits FLT3, Tek, and FLT1 . BMS-536924, an ATP-competitive IGF-1R inhibitor with an IGF-1R IC50 of 100 nM, additionally inhibits FAK (IC50 = 150 nM), MEK (IC50 = 182 nM), and LCK (IC50 = 341 nM) at physiologically relevant concentrations . The narrower off-target footprint of NVP-ADW742 reduces confounding variables in pathway-specific mechanistic studies and combination drug screens.

Polypharmacology Kinase Profiling Off-Target Activity

In Vivo Antitumor Efficacy: NVP-ADW742 in Orthotopic Multiple Myeloma Model vs. Class-Level Expectations

NVP-ADW742 has validated in vivo proof-of-concept in an orthotopic xenograft model of multiple myeloma (MM), a disease context highly relevant to IGF-1R signaling [1]. Administration of NVP-ADW742 at 10 mg/kg twice daily significantly inhibited tumor growth, prolonged survival, and enhanced the antitumor effect of cytotoxic chemotherapy (melphalan) in a diffuse MM mouse model [2]. In vitro, NVP-ADW742 inhibited serum-stimulated proliferation of MM cell lines with IC50 values ranging from 0.1 to 0.5 μM, and crucially, this antitumor effect was not overcome by co-culture with bone marrow stromal cells (BMSCs), a known mechanism of drug resistance in the MM microenvironment [3]. While class-level inference is required for comparator absence, the combination of oral bioavailability, demonstrated in vivo efficacy at a defined dosing regimen, and stromal resistance circumvention establishes a benchmarked efficacy profile for this compound.

In Vivo Pharmacology Multiple Myeloma Xenograft Model

Chemosensitization Potency: NVP-ADW742 Enhances Temozolomide Efficacy in Medulloblastoma

NVP-ADW742 demonstrates quantifiable chemosensitization activity in medulloblastoma, a pediatric CNS malignancy. Treatment of Daoy medulloblastoma cells with NVP-ADW742 (2 μM) reduced the IC50 of temozolomide from 452.12 μM to 256.81 μM, representing a 43.2% reduction in the concentration of temozolomide required for equivalent growth inhibition [1]. Concurrently, the combination of NVP-ADW742 with temozolomide increased apoptotic cell death from 16.18 ± 2.47% to 23.20 ± 2.80%, a 43.4% relative increase in apoptosis induction [2]. Mechanistically, NVP-ADW742 suppressed the temozolomide-induced activation of the PI3K-Akt-P38-GSK-3β survival pathway, thereby sensitizing tumor cells to chemotherapy [3].

Combination Therapy Chemosensitization Medulloblastoma

Optimized Applications for NVP-ADW742: Evidence-Based Selection Scenarios


Selective IGF-1R Pathway Dissection with Minimal InsR Cross-Reactivity

Use NVP-ADW742 when experimental design requires clean interrogation of IGF-1R signaling without confounding InsR-mediated metabolic feedback. The compound's 6- to 16-fold selectivity for IGF-1R over InsR makes it the appropriate choice over dual inhibitors like OSI-906 or BMS-754807, which inhibit both receptors near-equipotently and induce distinct resistance mechanisms not representative of selective IGF-1R blockade [1]. This application is critical for studies where hyperglycemia, hyperinsulinemia, or InsR-driven survival signaling would confound phenotypic readouts [2].

Multiple Myeloma and Hematologic Malignancy Model Systems with Stromal Interaction

Apply NVP-ADW742 in in vitro and in vivo models of multiple myeloma (MM) and other hematologic malignancies where bone marrow stromal protection is a known resistance mechanism. NVP-ADW742 demonstrates activity against MM cell lines with IC50 values of 0.1-0.5 μM, and this effect is maintained even in the presence of bone marrow stromal cells (BMSCs), which typically confer drug resistance [1]. The compound has validated in vivo efficacy in orthotopic xenograft MM models at 10 mg/kg twice daily dosing, both as monotherapy and in combination with melphalan, providing a reproducible in vivo protocol for translational studies [2].

Combination Chemosensitization Studies in Solid and CNS Tumors

Utilize NVP-ADW742 as a chemosensitizing agent in combination studies, particularly where enhanced efficacy of standard chemotherapeutics is being evaluated. Documented synergistic or additive effects include: sensitization of medulloblastoma cells to temozolomide (IC50 reduced from 452.12 μM to 256.81 μM; apoptosis increased by 43.4%) [1]; sensitization of small cell lung cancer (SCLC) cell lines to etoposide and carboplatin [2]; and synergistic activity with STI571 (imatinib) in SCLC cell lines with active SCF/Kit autocrine loops [3]. This compound is appropriate for researchers seeking to model IGF-1R-mediated chemoresistance reversal.

Kinase Selectivity Reference Standard for IGF-1R Tool Compound Benchmarking

Deploy NVP-ADW742 as a reference standard for IGF-1R selectivity in kinase profiling panels or chemical biology studies requiring a clean tool compound. With minimal inhibitory activity (IC50 >5 μM) against c-Kit, HER1, PDGFR, VEGFR2, and Bcr-Abl, NVP-ADW742 offers a narrower off-target footprint compared to NVP-AEW541 (which inhibits FLT3) or BMS-536924 (which inhibits FAK, MEK, and LCK at sub-μM concentrations) [1]. This makes NVP-ADW742 the preferred choice when the primary variable of interest is IGF-1R inhibition without confounding polypharmacological effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for NVP-ADW742

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.